molecular formula C14H16N2O B428537 N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline CAS No. 17835-22-2

N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline

Cat. No.: B428537
CAS No.: 17835-22-2
M. Wt: 228.29g/mol
InChI Key: FZPYMNOBFYWKFC-UHFFFAOYSA-N
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Description

N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline: is a chemical compound with a unique structure that includes a pyridinium ion and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline typically involves the reaction of 6-methylpyridine with aniline under specific conditions. The process may include steps such as oxidation and alkylation to achieve the desired structure. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the pyridinium ion back to its corresponding pyridine derivative.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding pyridine compound.

Scientific Research Applications

N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The aniline group may also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Uniqueness: N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline is unique due to the presence of both the oxidized pyridinium ion and the aniline group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .

Properties

CAS No.

17835-22-2

Molecular Formula

C14H16N2O

Molecular Weight

228.29g/mol

IUPAC Name

N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]aniline

InChI

InChI=1S/C14H16N2O/c1-12-7-8-13(11-16(12)17)9-10-15-14-5-3-2-4-6-14/h2-8,11,15H,9-10H2,1H3

InChI Key

FZPYMNOBFYWKFC-UHFFFAOYSA-N

SMILES

CC1=[N+](C=C(C=C1)CCNC2=CC=CC=C2)[O-]

Canonical SMILES

CC1=[N+](C=C(C=C1)CCNC2=CC=CC=C2)[O-]

Origin of Product

United States

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